molecular formula C15H15ClF2N2O4 B2841086 Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 923737-55-7

Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2841086
CAS RN: 923737-55-7
M. Wt: 360.74
InChI Key: IGNOFDUGPADPLG-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H15ClF2N2O4 and its molecular weight is 360.74. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Reactions

One of the primary applications of Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives is in the field of synthetic organic chemistry, where these compounds are used as key intermediates in the synthesis of various heterocyclic compounds. For example, a study demonstrated the dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leading to products via ring expansion and/or nucleophilic substitution (Fesenko et al., 2010). Another investigation revealed an unprecedented base-promoted cascade transformation of a pyrimidinone derivative into a novel tricyclic compound, showcasing the versatility of these molecules in generating complex structures (Shutalev et al., 2008).

Structural and Spectroscopic Analysis

The structural and spectroscopic characterization of pyrimidine derivatives provides insights into their chemical properties and potential applications. A study focused on the crystal structure, spectroscopic (FT-IR, 1H, and 13C NMR) characterization, and density functional theory calculations of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, highlighting the importance of these analyses in understanding the molecular structure and behavior of these compounds (Pekparlak et al., 2018).

Potential Biological Activities

While explicitly excluding information related to drug use and side effects, it's noteworthy to mention that derivatives of this compound have been explored for their potential biological activities. For instance, synthesis and anti-inflammatory as well as anti-microbial activity studies of pyrimidine-5-carboxylate derivatives have been conducted, indicating the potential of these compounds in medicinal chemistry (A.S.Dongarwar et al., 2011).

properties

IUPAC Name

ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF2N2O4/c1-2-23-13(21)11-9(7-16)19-15(22)20-12(11)8-5-3-4-6-10(8)24-14(17)18/h3-6,12,14H,2,7H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNOFDUGPADPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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